molecular formula C187H291N45O59 B3030467 Semaglutide CAS No. 910463-68-2

Semaglutide

Cat. No.: B3030467
CAS No.: 910463-68-2
M. Wt: 4114 g/mol
InChI Key: DLSWIYLPEUIQAV-CCUURXOWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Structural Basis and Stability Modifications

Semaglutide’s chemical formula is C₁₈₇H₂₉₁N₄₅O₅₉ , with a molecular weight of 4,113.64 g/mol . Key structural features include:

  • Aib8 substitution : Replacement of alanine with 2-aminoisobutyric acid at position 8 confers resistance to dipeptidyl peptidase-4 (DPP-4) enzymatic degradation .

  • C-18 fatty diacid side chain : Attached via a glutamate linker at lysine 26, this modification enhances albumin binding, prolonging half-life to ~7 days .

  • Arg34 substitution : Stabilizes interactions with the GLP-1 receptor .

Table 1: Structural Modifications and Functional Impact

ModificationPositionPurposeSource
Aib88DPP-4 resistance
C-18 fatty acid chain26Albumin binding, extended half-life
Arg3434Receptor binding affinity

Thermal Degradation

Heating this compound to 85°C for 60 minutes induces fragmentation, as observed via LC-UV and LC/MS . Key findings:

  • Degradation products include truncated peptides and fatty acid derivatives.

  • Ion-pair reagents influence separation efficiency: trifluoroacetic acid (TFA) improves peak resolution compared to formic acid (FA) .

Figure 1 : LC-UV chromatograms of heat-degraded this compound using TFA (A) and FA (B) show distinct impurity profiles .

Enzymatic Degradation

This compound resists DPP-4 cleavage due to Aib8, but undergoes proteolytic hydrolysis in vivo at lysine 26, releasing the fatty acid side chain .

Metabolic Reactions

In humans, this compound is metabolized via:

  • Proteolytic cleavage of the peptide backbone.

  • β-oxidation of the C-18 fatty acid side chain .

  • Excretion: 53% via urine (primarily metabolites) and 18.6% via feces , with only 3% excreted intact .

Table 2: Metabolic Pathways and Byproducts

PathwayByproductsExcretion Route
ProteolysisShort-chain peptidesUrine
β-oxidationAcetyl-CoA derivativesFeces

Receptor Binding Interactions

This compound binds GLP-1R through:

  • Hydrogen bonds : His7-Gln234, Glu9-Arg190, Thr13-Tyr197 .

  • Ionic interactions : Asp15-Arg299, Arg36-Glu68 .

  • Hydrophobic interactions with the receptor’s transmembrane domain .

Figure 2 : Cryo-EM structure (PDB ID 7ki0) highlights this compound’s binding to GLP-1R and G-proteins .

Analytical Challenges

Reverse-phase HPLC using Agilent Polaris Amide C18 or AdvanceBio Peptide Plus columns resolves this compound and its degradants effectively . LC/MS confirms the intact molecule’s mass (4,113.58 Da) and charge states ([M+3H]³⁺ at m/z 1,372.05) .

Scientific Research Applications

Management of Type 2 Diabetes Mellitus (T2DM)

Semaglutide is primarily approved for the treatment of T2DM. The SUSTAIN clinical trial series demonstrated its efficacy in reducing hemoglobin A1C (HbA1c) levels compared to placebo and other diabetes medications. Key findings include:

  • SUSTAIN 1 : this compound significantly reduced HbA1c levels compared to placebo.
  • SUSTAIN 6 : This trial indicated cardiovascular benefits, showing a reduction in major adverse cardiovascular events among participants treated with this compound .

Weight Management

The use of this compound for weight management has been extensively studied. The STEP (this compound Treatment Effect in People with Obesity) trials have shown that this compound leads to substantial weight loss in individuals with obesity or overweight, even those without diabetes.

  • STEP 1 Trial : Participants lost an average of 14.9% of their body weight over 68 weeks when treated with this compound compared to placebo .
  • SELECT Trial : This study confirmed that this compound reduced the risk of cardiovascular events by 20% in adults with obesity and pre-existing cardiovascular conditions .

Cardiovascular Benefits

Research indicates that this compound not only aids in glycemic control but also offers cardiovascular protection. The SUSTAIN 6 trial highlighted a significant reduction in cardiovascular events among T2DM patients treated with this compound . Additionally, long-term studies have shown improvements in blood pressure and lipid profiles.

Case Study Examples

  • Diabetes Management :
    • A cohort study involving 611 adults without diabetes showed that this compound led to significant weight loss and improvements in metabolic parameters over a 68-week period .
  • Long-term Weight Loss :
    • In a four-year follow-up study, participants maintained an average weight loss of 10.2%, demonstrating the sustained efficacy of this compound as part of a comprehensive weight management program .

Efficacy of this compound in Clinical Trials

StudyPopulationDurationWeight Loss (%)HbA1c Reduction (%)Cardiovascular Outcomes
SUSTAIN 6T2DM patients2 yearsN/A-0.8Reduced events
STEP 1Adults with obesity68 weeks-14.9N/AN/A
SELECTAdults with obesity & CVD history40 months-10.2N/A-20% risk reduction

Biological Activity

Semaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist that has gained prominence in the treatment of type 2 diabetes (T2D) and obesity. Its biological activity is characterized by its ability to enhance insulin secretion, reduce appetite, and promote weight loss, making it a critical agent in metabolic disease management. This article delves into the mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile of this compound, supported by data tables and relevant case studies.

This compound mimics the action of the endogenous incretin hormone GLP-1. It operates through several mechanisms:

  • Insulin Secretion : this compound stimulates glucose-dependent insulin secretion from pancreatic β-cells, which helps lower blood glucose levels after meals .
  • Gastric Emptying : It slows gastric emptying, which contributes to reduced postprandial glucose spikes .
  • Appetite Regulation : By acting on GLP-1 receptors in the hypothalamus, this compound reduces hunger and increases feelings of satiety, leading to decreased food intake .

The structural modifications of this compound allow for prolonged action. It has a half-life that supports once-weekly dosing due to enhanced binding to serum albumin and resistance to degradation by DPP-4 enzymes .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption : Following subcutaneous administration, this compound exhibits delayed absorption which contributes to its long duration of action .
  • Bioavailability : this compound has a high bioavailability with minimal variability across different populations .
  • Half-Life : The terminal half-life is approximately one week, allowing for convenient weekly dosing regimens .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
BioavailabilityHigh (approx. 89%)
Terminal Half-Life~7 days
Dosing FrequencyOnce weekly
Peak Plasma Concentration24–72 hours post-dose

Clinical Efficacy

Clinical trials have demonstrated the effectiveness of this compound in weight management and glycemic control:

  • In a pivotal trial, participants receiving this compound lost an average of 15% or more of their body weight compared to placebo .
  • This compound also significantly improved glycemic control, with many patients achieving target HbA1c levels within six months of treatment initiation .

Case Study: SELECT Trial

The SELECT trial involved over 17,000 adults with obesity or overweight conditions. Key findings included:

  • A 20% reduction in major adverse cardiovascular events among participants treated with this compound versus placebo .
  • A significant proportion (77.1%) of participants achieved at least a 5% weight loss at week 104 compared to only 34.4% in the placebo group .

Safety Profile

This compound's safety profile has been assessed in multiple studies. Common adverse effects include gastrointestinal symptoms such as nausea and diarrhea, which typically resolve over time with dose titration . Serious adverse events were reported but were lower in frequency compared to placebo groups.

Table 2: Adverse Events Associated with this compound Treatment

Adverse EventThis compound (%)Placebo (%)
Nausea2010
Diarrhea155
Serious Adverse Events16.68.2

Q & A

Basic Research Questions

Q. What are the standard pharmacokinetic (PK) models for characterizing semaglutide’s absorption, distribution, and elimination?

this compound’s PK is typically modeled using a two-compartment disposition framework. This approach separates systemic circulation into central and peripheral compartments, enabling precise estimation of absorption delays (e.g., subcutaneous vs. intravenous administration) and albumin-mediated slow elimination. The model integrates data from clinical pharmacology trials with frequent sampling, leveraging liquid chromatography–tandem mass spectrometry (LC–MS/MS) for quantification .

Q. How do clinical trials assess this compound’s efficacy in obesity-related conditions beyond weight loss?

Q. What systematic review methodologies are robust for synthesizing this compound’s safety and efficacy data?

Preferred Reporting Items for Systematic Reviews and Meta-Analysis (PRISMA) guidelines are recommended. This includes database-specific search strategies (PubMed, Embase, Cochrane), MeSH/keyword combinations (e.g., "this compound," "cardiovascular outcomes"), and snowball searches of reference lists to minimize selection bias .

Advanced Research Questions

Q. How do covariates like body weight influence this compound’s pharmacokinetic exposure?

Population PK analyses show body weight is a key covariate affecting exposure, with inverse correlations between weight and this compound’s average concentration. For instance, a 10% increase in body weight reduces exposure by ~7%, necessitating dose adjustments in obesity trials. Covariate modeling uses nonlinear mixed-effects approaches (e.g., NONMEM) to account for inter-individual variability .

Q. What methodological approaches reconcile contradictory findings in this compound’s cardiovascular outcomes across trials?

Pooled analyses (e.g., SUSTAIN-6 and PIONEER-6 data) and hierarchical composite endpoints (combining mortality, heart failure events, and functional metrics) address event scarcity. Sensitivity analyses further validate consistency, such as excluding trials with high attrition rates or imbalanced baseline risks .

Q. How should researchers design RCTs evaluating this compound in multi-morbid populations (e.g., diabetes + chronic kidney disease)?

Stratified randomization by comorbidities and adaptive trial designs (e.g., sample size re-estimation) improve power. Covariate adjustment for baseline HbA1c, eGFR, and albuminuria is critical. The SUSTAIN-6 trial exemplifies this by pre-specifying subgroup analyses for renal impairment .

Q. What statistical methods are recommended for analyzing subgroup heterogeneity in this compound’s treatment effects?

Pre-specified interaction tests and forest plots are standard. For example, post hoc analyses of age, sex, and BMI subgroups use logistic regression with multiplicity corrections. The STEP-HFpEF trial applied win ratios to prioritize clinical outcomes hierarchically .

Q. How do proteolytic cleavage and albumin binding affect this compound’s metabolic stability?

this compound’s fatty acid side chain facilitates >99% albumin binding, prolonging half-life to ~7 days. Metabolites from peptide backbone cleavage are excreted renally, requiring PK models to incorporate hepatic/renal impairment data. Clinical pharmacology trials with LC–MS/MS track parent drug and metabolite ratios .

Q. Methodological Considerations for Data Interpretation

  • Handling Missing Data: Use multiple imputation or pattern-mixture models in trials with high discontinuation rates (e.g., due to gastrointestinal side effects) .
  • Safety Signal Detection: Prioritize adverse events (AEs) with ≥5% incidence difference vs. placebo. For example, retinopathy complications in SUSTAIN-6 required adjudication by masked endpoint committees .
  • Bioavailability Challenges: Oral this compound’s high within-subject variability (≥50% CV) necessitates crossover trial designs and exposure-response modeling to isolate formulation effects .

Properties

IUPAC Name

18-[[(1R)-4-[2-[2-[2-[2-[2-[2-[[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-18-oxooctadecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C187H291N45O59/c1-18-105(10)154(180(282)208-108(13)159(261)216-133(86-114-89-200-119-50-40-39-49-117(114)119)170(272)218-129(82-102(4)5)171(273)228-152(103(6)7)178(280)215-121(53-44-72-199-186(192)193)162(264)201-91-141(242)209-120(52-43-71-198-185(190)191)161(263)204-94-151(257)258)230-172(274)131(83-111-45-33-31-34-46-111)219-167(269)126(64-69-149(253)254)214-166(268)122(51-41-42-70-195-144(245)98-290-79-78-289-76-74-197-145(246)99-291-80-77-288-75-73-196-139(240)66-61-127(183(285)286)211-140(241)54-37-29-27-25-23-21-19-20-22-24-26-28-30-38-55-146(247)248)212-158(260)107(12)206-157(259)106(11)207-165(267)125(60-65-138(189)239)210-142(243)92-202-163(265)123(62-67-147(249)250)213-168(270)128(81-101(2)3)217-169(271)130(85-113-56-58-116(238)59-57-113)220-175(277)135(95-233)223-177(279)137(97-235)224-179(281)153(104(8)9)229-174(276)134(88-150(255)256)221-176(278)136(96-234)225-182(284)156(110(15)237)231-173(275)132(84-112-47-35-32-36-48-112)222-181(283)155(109(14)236)227-143(244)93-203-164(266)124(63-68-148(251)252)226-184(287)187(16,17)232-160(262)118(188)87-115-90-194-100-205-115/h31-36,39-40,45-50,56-59,89-90,100-110,118,120-137,152-156,200,233-238H,18-30,37-38,41-44,51-55,60-88,91-99,188H2,1-17H3,(H2,189,239)(H,194,205)(H,195,245)(H,196,240)(H,197,246)(H,201,264)(H,202,265)(H,203,266)(H,204,263)(H,206,259)(H,207,267)(H,208,282)(H,209,242)(H,210,243)(H,211,241)(H,212,260)(H,213,270)(H,214,268)(H,215,280)(H,216,261)(H,217,271)(H,218,272)(H,219,269)(H,220,277)(H,221,278)(H,222,283)(H,223,279)(H,224,281)(H,225,284)(H,226,287)(H,227,244)(H,228,273)(H,229,276)(H,230,274)(H,231,275)(H,232,262)(H,247,248)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,285,286)(H4,190,191,198)(H4,192,193,199)/t105-,106-,107-,108-,109+,110+,118-,120-,121-,122-,123-,124-,125-,126-,127+,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,152-,153-,154-,155-,156-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSWIYLPEUIQAV-CCUURXOWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC6=CN=CN6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CC[C@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC6=CN=CN6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C187H291N45O59
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4114 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910463-68-2
Record name Semaglutide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910463682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Semaglutide18-[[(1R)-4-[2-[2-[2-[2-[2-[2-[[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1Himidazol-5-yl)propanoyl]amino]-2-methylpropanoyl]amino]-4 carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4 carboxybutanoyl]amino]acetyl]amino]-5 oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-18-oxooctadecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.